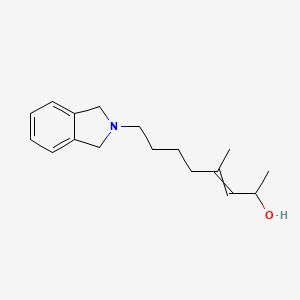

8-(1,3-Dihydro-2H-isoindol-2-yl)-4-methyloct-3-en-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

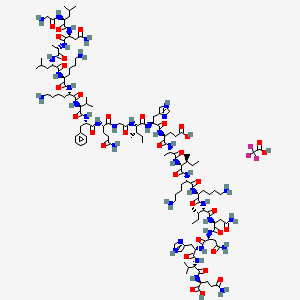

8-(1,3-Dihydro-2H-isoindol-2-yl)-4-methyloct-3-en-2-ol: is an organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, featuring an isoindoline moiety fused with an octenol chain, makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 8-(1,3-Dihydro-2H-isoindol-2-yl)-4-methyloct-3-en-2-ol umfasst typischerweise die folgenden Schritte:

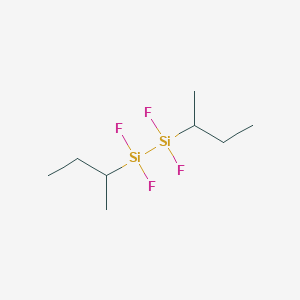

Bildung des Isoindol-Restes: Der Isoindolring kann durch Reduktion von Phthalimid mit Hydrazinhydrat in Gegenwart eines Katalysators wie Palladium auf Kohle synthetisiert werden.

Alkylierung: Der Isoindol-Rest wird dann mit einem geeigneten Alkylhalogenid alkyliert, um die Octenol-Kette einzuführen. Dieser Schritt erfordert in der Regel eine starke Base wie Natriumhydrid oder Kalium-tert-butoxid.

Hydroxylierung: Der letzte Schritt beinhaltet die Einführung der Hydroxylgruppe an der gewünschten Position an der Octenol-Kette. Dies kann durch Hydroborierung-Oxidation mit Boran-Tetrahydrofuran-Komplex gefolgt von Wasserstoffperoxid und Natriumhydroxid erreicht werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungstechniken wie Säulenchromatographie und Umkristallisation verwendet, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Hydroxylgruppe in 8-(1,3-Dihydro-2H-isoindol-2-yl)-4-methyloct-3-en-2-ol kann einer Oxidation unterzogen werden, um ein Keton zu bilden. Gängige Oxidationsmittel sind Pyridiniumchlorchromat und Kaliumpermanganat.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid zum entsprechenden Alkan reduziert werden.

Substitution: Der Isoindol-Rest kann elektrophilen Substitutionsreaktionen wie Nitrierung oder Halogenierung unterzogen werden, um verschiedene funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Pyridiniumchlorchromat, Kaliumpermanganat und Chromtrioxid.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Salpetersäure für die Nitrierung, Halogene (Chlor, Brom) für die Halogenierung.

Hauptprodukte

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Alkanen.

Substitution: Bildung von Nitro- oder halogenierten Derivaten.

Wissenschaftliche Forschungsanwendungen

8-(1,3-Dihydro-2H-isoindol-2-yl)-4-methyloct-3-en-2-ol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine möglichen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Als Leitstruktur für die Entwicklung neuer Therapeutika erforscht.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Isoindol-Rest kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die Verbindung kann auch zelluläre Signalwege stören, was zu den beobachteten biologischen Wirkungen führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und Signalwege aufzuklären, die daran beteiligt sind.

Wirkmechanismus

The mechanism of action of 8-(1,3-Dihydro-2H-isoindol-2-yl)-4-methyloct-3-en-2-ol involves its interaction with specific molecular targets. The isoindoline moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

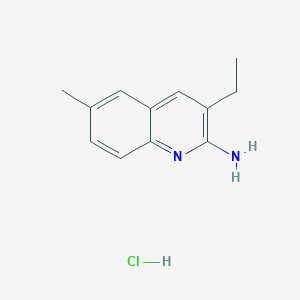

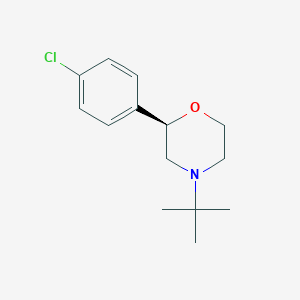

- 3-(1,3-Dihydro-2H-isoindol-2-yl)anilin

- 3-(1,3-Dihydro-2H-isoindol-2-yl)propansäure-Hydrochlorid

- O-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)

Einzigartigkeit

8-(1,3-Dihydro-2H-isoindol-2-yl)-4-methyloct-3-en-2-ol ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, wie z. B. das Vorhandensein sowohl eines Isoindol-Restes als auch einer Octenol-Kette. Diese Kombination verleiht unterschiedliche chemische und biologische Eigenschaften, wodurch es zu einer wertvollen Verbindung für verschiedene Anwendungen wird.

Eigenschaften

CAS-Nummer |

917883-01-3 |

|---|---|

Molekularformel |

C17H25NO |

Molekulargewicht |

259.4 g/mol |

IUPAC-Name |

8-(1,3-dihydroisoindol-2-yl)-4-methyloct-3-en-2-ol |

InChI |

InChI=1S/C17H25NO/c1-14(11-15(2)19)7-5-6-10-18-12-16-8-3-4-9-17(16)13-18/h3-4,8-9,11,15,19H,5-7,10,12-13H2,1-2H3 |

InChI-Schlüssel |

OVTVQJNBPLWVCJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C=C(C)CCCCN1CC2=CC=CC=C2C1)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12625457.png)

![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)

![2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12625468.png)

![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12625486.png)

![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)

![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)

![2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12625509.png)